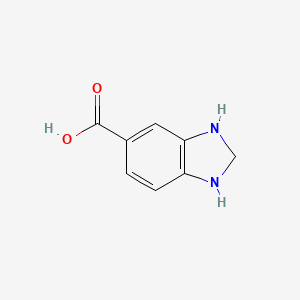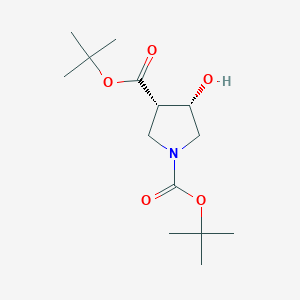![molecular formula C8H8ClN3 B12816169 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine CAS No. 40533-93-5](/img/structure/B12816169.png)
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a chlorine atom at the 6-position and a methyl group on the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloro-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1H-benzo[D]imidazol-1-amine: Lacks the N-methyl group.
N-Methyl-1H-benzo[D]imidazol-1-amine: Lacks the chlorine atom at the 6-position.
1H-benzo[D]imidazol-1-amine: Lacks both the chlorine atom and the N-methyl group.
Uniqueness
The presence of both the chlorine atom at the 6-position and the N-methyl group in 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine imparts unique chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds .
Propiedades
Número CAS |
40533-93-5 |
|---|---|
Fórmula molecular |
C8H8ClN3 |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
6-chloro-N-methylbenzimidazol-1-amine |
InChI |
InChI=1S/C8H8ClN3/c1-10-12-5-11-7-3-2-6(9)4-8(7)12/h2-5,10H,1H3 |
Clave InChI |
MNEPNCXFCMYYJH-UHFFFAOYSA-N |
SMILES canónico |
CNN1C=NC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



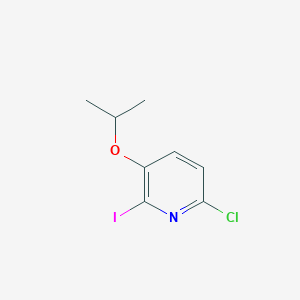
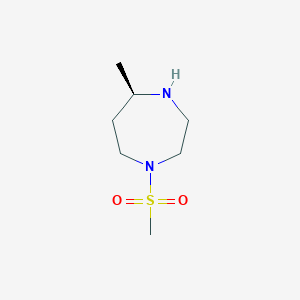
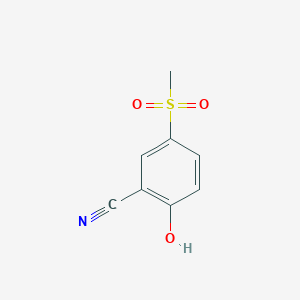
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)
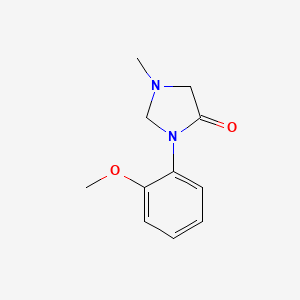
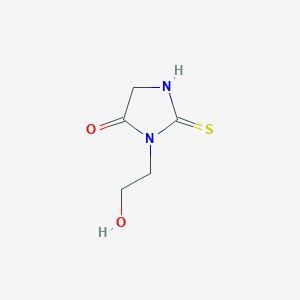
![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)
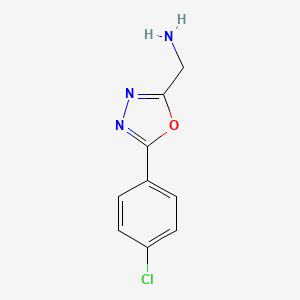

![chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (2S,3S)-2,3-bis(benzoyloxy)-Butanedioic acid salt](/img/structure/B12816180.png)
